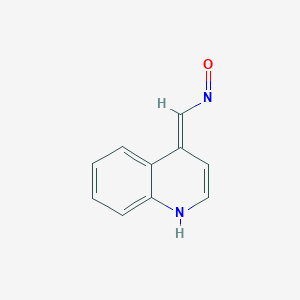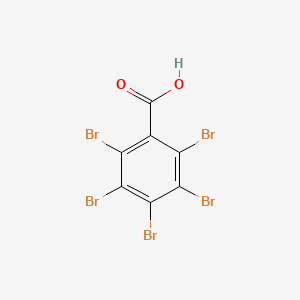
(4E)-4-(nitrosomethylidene)-1H-quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cubane-1-carboxylic acid: ((4E)-4-(nitrosomethylidene)-1H-quinoline) is a unique organic compound characterized by its cubane structure, which consists of eight carbon atoms arranged in a cubic configuration. This compound is notable for its high strain energy due to the unusual geometry of the cubane core, making it an interesting subject of study in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cubane-1-carboxylic acid can be synthesized through a multi-step process starting from cyclopentadiene. The key steps involve the formation of cubane intermediates, followed by functionalization to introduce the carboxylic acid group. The reaction conditions typically require high temperatures and pressures, as well as the use of strong acids or bases as catalysts.
Industrial Production Methods: Industrial production of cubane-1-carboxylic acid is not common due to the complexity and cost of the synthesis process. advancements in synthetic organic chemistry may lead to more efficient production methods in the future.
Análisis De Reacciones Químicas
Types of Reactions: Cubane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form other functional groups such as aldehydes or ketones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydrogen atoms in the cubane structure can be substituted with other atoms or groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under UV light or heat.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of cubane-1-carboxylic acid can yield cubane-1-aldehyde, while reduction can produce cubane-1-methanol.
Aplicaciones Científicas De Investigación
Cubane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a model compound for studying the properties and reactivity of strained ring systems.
Biology: Its derivatives are investigated for potential use as pharmaceuticals due to their unique structural properties.
Medicine: Research is ongoing to explore its potential as a building block for drug design.
Industry: Although not widely used industrially, its unique structure makes it a subject of interest for developing new materials with novel properties.
Mecanismo De Acción
The mechanism of action of cubane-1-carboxylic acid involves its ability to participate in various chemical reactions due to the high strain energy of the cubane core. This strain energy makes the compound highly reactive, allowing it to undergo transformations that are not typical for less strained molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Cubane-1-carboxylic acid can be compared with other similar compounds, such as:
Cubane: The parent hydrocarbon of cubane-1-carboxylic acid, which lacks the carboxylic acid functional group.
Cubane-1,4-dicarboxylic acid: A derivative with two carboxylic acid groups, offering different reactivity and applications.
Cubane-1-methanol: A reduced form of cubane-1-carboxylic acid with an alcohol functional group.
Uniqueness: Cubane-1-carboxylic acid is unique due to its combination of the highly strained cubane core and the reactive carboxylic acid group. This combination makes it a valuable compound for studying the effects of strain on chemical reactivity and for developing new materials and pharmaceuticals.
Propiedades
IUPAC Name |
(4E)-4-(nitrosomethylidene)-1H-quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-12-7-8-5-6-11-10-4-2-1-3-9(8)10/h1-7,11H/b8-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDNYRKJMVEISL-BQYQJAHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=O)C=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/N=O)/C=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl 4-(1-methyl-2-oxo-1,2-dihydro-3h-imidazo[4,5-b]pyridin-3-yl)-1-piperidinecarboxylate](/img/structure/B8049088.png)

![2-Chloro-4-(pyrrolidin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B8049113.png)



![4-[2-[(4-Anilinopyrimidin-2-yl)amino]ethyl]benzenesulfonamide](/img/structure/B8049138.png)
![4-fluoro-N-[6-(pyridin-4-ylmethylamino)pyridin-3-yl]benzamide](/img/structure/B8049150.png)




![6-methoxy-2-[4-(4-methylpiperazin-1-yl)phenyl]-1H-quinazolin-4-one](/img/structure/B8049176.png)
![[1,4'-Bipiperidine]-3-carboxylic acid, 1'-(9-anthracenylcarbonyl)-, (3R)-](/img/structure/B8049177.png)
